molecular formula C30H48O6 B12321788 11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione

Cat. No.: B12321788
M. Wt: 504.7 g/mol
InChI Key: CUDQRGCYJUHPER-UHFFFAOYSA-N
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Description

This compound belongs to the cyclopenta[a]phenanthrene family, characterized by a fused tricyclic core with a cyclopentane ring. Its structure includes:

  • Five methyl groups at positions 4, 4, 8, 10, and 14, enhancing steric bulk and hydrophobicity.
  • A 17-(4,5,6-trihydroxy-6-methylheptan-2-yl) side chain, contributing significant polarity and hydrogen-bonding capacity.
  • Two ketone groups at positions 3 and 16 (dione), which may influence redox properties and reactivity.

Properties

IUPAC Name

11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O6/c1-16(13-19(32)25(35)27(4,5)36)23-17-14-18(31)24-28(6)11-10-22(34)26(2,3)21(28)9-12-29(24,7)30(17,8)15-20(23)33/h16,18-19,21,24-25,31-32,35-36H,9-15H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUDQRGCYJUHPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C(C(C)(C)O)O)O)C1=C2CC(C3C4(CCC(=O)C(C4CCC3(C2(CC1=O)C)C)(C)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antidiabetic Properties

Alisol A has been studied for its potential antidiabetic effects. Research indicates that it may enhance insulin sensitivity and glucose metabolism. In a study involving diabetic rats, administration of Alisol A resulted in significant reductions in blood glucose levels and improvements in lipid profiles. These findings suggest that Alisol A could be a promising candidate for developing new antidiabetic therapies .

Anticancer Activity

The compound has also shown promise in cancer research. Preliminary studies have demonstrated that Alisol A can inhibit the proliferation of various cancer cell lines, including breast and liver cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest. These findings highlight the potential of Alisol A as a natural anticancer agent .

Anti-inflammatory Effects

Alisol A exhibits anti-inflammatory properties that could be beneficial in treating inflammatory diseases. It has been shown to downregulate pro-inflammatory cytokines and inhibit pathways associated with inflammation. This suggests that it may be useful in managing conditions such as arthritis and other inflammatory disorders .

Sweetener Development

Recent patents have explored the use of Alisol A as a natural sweetener or sweetness enhancer. Its unique chemical structure allows it to interact with sweetness receptors effectively. This application is particularly relevant in developing low-calorie sweeteners derived from natural sources .

Nutraceuticals

Given its bioactive properties, Alisol A is being investigated for incorporation into nutraceutical products. These products aim to provide health benefits beyond basic nutrition. The compound’s antioxidant and anti-inflammatory properties make it an attractive ingredient for functional foods aimed at improving overall health .

Case Studies

Study Objective Findings
Diabetes Research Investigate antidiabetic effectsSignificant reduction in blood glucose levels in diabetic rats after Alisol A treatment .
Cancer Cell Proliferation Assess anticancer activityInhibition of breast and liver cancer cell lines; induction of apoptosis observed .
Inflammation Control Evaluate anti-inflammatory effectsDownregulation of pro-inflammatory cytokines noted; potential for treating arthritis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related cyclopenta[a]phenanthrene derivatives, focusing on substituents, functional groups, and physicochemical properties.

Table 1: Structural and Molecular Weight Comparison

Compound Name (Simplified) Molecular Weight (g/mol) Key Substituents/Functional Groups Source
Target Compound: 11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-...-3,16-dione ~440–460 (estimated) Pentamethyl, 11-hydroxy, 4,5,6-trihydroxy-6-methylheptan-2-yl side chain, 3,16-dione N/A
(2S,3R,5R,9R,10R,13R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6,7-tetrahydroxy-6-methylheptan-2-yl]-...-6-one Not listed Trihydroxy core, tetrahydroxy side chain, ketone at position 6
10,13-dimethyl-17-(6-methylheptan-2-yl)-...-3,5,6-triol 420.674 Dimethyl, triol, 6-methylheptan-2-yl side chain
(5S,8S,10S,13R,14S,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methylheptan-2-yl]-...-12-one 426.724 Pentamethyl, ketone at position 12, 6-methylheptan-2-yl side chain
(3R,5S,6S,8S,9S,10R,13S,14S,17S)-6-Hydroxy-10,13-dimethyl-17-(pyridin-3-yl)...-3-yl acetate Not listed Pyridinyl substituent, acetate group, hydroxyl at position 6

Key Differences and Implications:

The pyridin-3-yl substituent in introduces nitrogen-based basicity, contrasting with the hydroxyl-rich side chains of other compounds .

Functional Groups: The 3,16-dione groups in the target compound are rare among analogs, which typically feature hydroxyls or single ketones (e.g., position 12 in ). Pentamethylation (positions 4, 4, 8, 10, 14) in the target compound is more extensive than the dimethyl or tetramethyl patterns in analogs (e.g., ), likely improving metabolic stability .

Molecular Weight Trends :

  • Compounds with bulkier side chains (e.g., acetylated derivatives in , entry 3: 468.762 g/mol) or multiple hydroxyls () approach the upper limit of the molecular weight range for this class, affecting bioavailability .

Research Findings and Methodological Insights

Structural Analysis :

  • Crystallographic refinement tools like SHELXL () are critical for resolving complex substituent configurations in cyclopenta[a]phenanthrenes, particularly for distinguishing hydroxyl and methyl stereochemistry .

Similarity Metrics :

  • The Tanimoto coefficient () is widely used to quantify structural similarity. For example, the target compound and ’s analog share a similarity score >0.7 (hypothetical) due to shared hydroxylated side chains, whereas the pyridinyl derivative () would score lower (<0.5) .

Synthetic Approaches :

  • Late-stage C–H hydroxylation () could rationalize the introduction of the 11-hydroxy group in the target compound, while methylation steps may explain its pentamethyl pattern .

Database References :

  • Compounds like those in and are cataloged in authoritative databases (NIST, Cheméo), underscoring their relevance in drug discovery and materials science .

Biological Activity

The compound 11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione (commonly referred to as 11-OH-PM) is a complex triterpenoid with potential biological activities. This article explores its pharmacological properties based on recent studies and findings.

Chemical Structure

The structure of 11-OH-PM includes multiple hydroxyl groups and a pentamethyl cyclopenta[a]phenanthrene core. Its molecular formula is C30H50O6. The presence of hydroxyl groups suggests possible interactions with biological macromolecules and potential antioxidant properties.

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activity. The hydroxyl groups in 11-OH-PM may contribute to its ability to scavenge free radicals and reduce oxidative stress. Preliminary assays have shown that related compounds can inhibit lipid peroxidation and protect cellular components from oxidative damage .

Cytotoxicity

In studies evaluating the cytotoxic effects of similar triterpenoids on various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), compounds structurally related to 11-OH-PM demonstrated modest cytotoxic activity. This suggests that 11-OH-PM may also possess the ability to induce apoptosis in cancer cells .

Anti-inflammatory Effects

Triterpenoids are known for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). This mechanism could potentially be applicable to 11-OH-PM as well .

Case Studies

  • Cytotoxicity Assay : A study examined the effects of various triterpenoids on MDA-MB-231 cells. Results indicated that certain structural analogs exhibited IC50 values in the micromolar range. While specific data for 11-OH-PM is limited, it is hypothesized that it may share similar effects due to structural similarities .
  • Antioxidant Activity : In a comparative analysis of triterpenoids derived from different plant sources, compounds exhibiting similar functional groups were tested for their ability to reduce oxidative stress markers in human cell lines. The results showed a significant reduction in reactive oxygen species (ROS), supporting the antioxidant potential of 11-OH-PM .

Research Findings Summary

Activity Findings
AntioxidantPotential to scavenge free radicals; reduces oxidative stress
CytotoxicityModest activity against cancer cell lines; induces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines; affects COX and LOX pathways

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